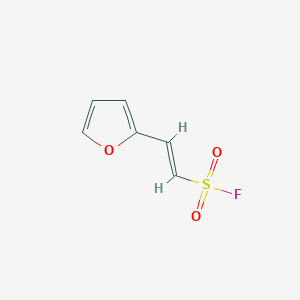

(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride

描述

属性

IUPAC Name |

(E)-2-(furan-2-yl)ethenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEAXOABAXFFKQ-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride typically involves the reaction of furan derivatives with sulfonyl fluoride precursors. One common method includes the use of furan-2-carbaldehyde as a starting material, which undergoes a Wittig reaction to form the ethene linkage. The resulting intermediate is then treated with a sulfonyl fluoride reagent under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

化学反应分析

Cycloaddition Reactions

(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride participates in [2+2] cycloadditions with alkynes to form sulfonyl fluoride-functionalized cyclobutenes (Table 1). For example:

| Substrate | Reaction Partner | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Ethenesulfonyl fluoride | 4-Methoxyphenylacetylene | 1,1-Bissulfonylfluoride cyclobutene | 84 | H₂SO₄, MeCN/H₂O, −10°C → RT |

Key findings:

-

The reaction proceeds via a stepwise mechanism involving zwitterionic intermediates (DFT-supported) .

-

The furan substituent may modulate reactivity through electronic effects .

SuFEx Click Chemistry

The sulfonyl fluoride group undergoes sulfur-fluoride exchange (SuFEx) with phenols, amines, or thiols (Fig. 1) :

textR-SO₂F + Nu⁻ → R-SO₂-Nu + F⁻

Examples of SuFEx modifications :

-

With phenols : Forms aryl sulfonates under mild conditions (e.g., DBU, CH₃CN) .

-

With amines : Produces sulfonamides with retention of configuration .

Conjugate Addition Reactions

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols):

| Nucleophile | Product | Stereoselectivity | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | β-Amino ethenesulfonyl fluoride | E-isomer exclusive | >99 | |

| Mercaptoacetic acid | β-Thioester ethenesulfonyl fluoride | - | 85 |

Mechanistic insight:

Photocatalytic Fluorosulfonylation

Under visible light, the compound participates in radical additions with alkenes/alkynes via a Cu/Ir-photoredox system :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Styrene | Z-Alkenyl sulfonyl fluoride | 43 | Ir(ppy)₃, MgCl₂, MeCN |

Key features:

Catalytic Asymmetric Functionalization

Rhodium-catalyzed 1,4-conjugate additions with aryl boronic acids yield chiral sulfonyl fluorides :

| Boronic Acid | Product (ee %) | Catalyst System |

|---|---|---|

| 4-Methoxyphenyl | 99.8 | [RhCl((R)-binap)]₂ |

Applications:

科学研究应用

Organic Synthesis

Reactivity and Versatility

(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride serves as a versatile building block in organic synthesis. Its sulfonyl fluoride group is highly reactive, making it an excellent electrophile for nucleophilic substitutions. This property has been exploited in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: SuFEx Chemistry

This compound has been utilized in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which allow for the rapid construction of sulfonamide derivatives. The ability to form diverse sulfonyl compounds through this method enhances its utility in developing new materials and biologically active compounds .

| Reaction Type | Product Example | Yield |

|---|---|---|

| Nucleophilic substitution | Sulfonamide derivatives | Up to 97% |

| Cycloaddition | Cyclobutene derivatives | 84% |

Polymer Science

Applications in Organic Field Effect Transistors (OFETs)

Recent studies have highlighted the potential of this compound as a building block for semiconducting polymers used in organic field effect transistors. Its incorporation into polymer backbones has shown promising results in enhancing charge mobility and device performance.

Case Study: Polymer Synthesis

Research demonstrated that polymers synthesized with this compound exhibited high hole mobilities, making them suitable for electronic applications. For instance, polymers derived from furan-based monomers showed improved crystallinity and π-stacking distances, which are critical for efficient charge transport .

| Polymer Type | Mobility (cm²/V·s) | Crystallinity |

|---|---|---|

| P(FDPP-FVF) | 0.45 | High |

| P(ThDPP-FVF) | 0.24 | Moderate |

Medicinal Chemistry

Potential as Anticancer Agents

The sulfonyl fluoride group is known for its ability to interact with biological targets, making compounds like this compound candidates for drug development. Studies have identified related compounds as inhibitors of key enzymes involved in cancer progression.

Case Study: Farnesyltransferase Inhibition

Research into related sulfonamide compounds has shown their efficacy as inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation. The structure-activity relationship studies indicate that modifications to the sulfonyl group can significantly enhance inhibitory potency .

作用机制

The mechanism of action of (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a potential inhibitor of enzymes that contain nucleophilic amino acid residues, such as serine or cysteine. The furan ring and ethene linkage contribute to the overall stability and reactivity of the compound.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride with structurally related β-arylethenesulfonyl fluorides, focusing on synthesis, physical properties, and reactivity.

Physical and Spectral Properties

- Melting Points : Thiophene-based derivatives (e.g., 3ac , mp 162–164°C) generally exhibit higher melting points than furan analogues due to increased aromatic stability and intermolecular forces . The formyl-substituted furan (3ab ) has a reported melting point of 141–143°C, suggesting that unsubstituted furan derivatives may have even lower melting points .

- NMR Signatures : The ethene proton in (E)-configured sulfonyl fluorides typically resonates near δ 6.5–7.5 ppm (¹H NMR), with sulfonyl fluoride ¹⁹F signals around δ 61–62 ppm . For example, (E)-2-(1-tosylindolin-5-yl)ethene-1-sulfonyl fluoride (3y-b ) shows a characteristic ethene doublet at δ 6.69 (J = 15.2 Hz) and ¹⁹F signal at δ 61.45 .

生物活性

(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its biological activity linked to the sulfonyl fluoride functional group. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring attached to an ethene sulfonyl fluoride moiety. The sulfonyl fluoride group is known for its electrophilic nature, enabling it to interact with nucleophilic sites in biological molecules, particularly enzymes.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. The reactivity of the sulfonyl fluoride group allows it to selectively target specific enzymes, which can be exploited for therapeutic purposes.

Enzyme Inhibition

Numerous studies have investigated the potential of this compound as an enzyme inhibitor. The compound has been shown to inhibit various serine proteases and other enzymes critical for cellular processes. For instance, research indicates that sulfonyl fluorides can effectively engage histidine residues in active sites, disrupting enzyme function and providing a pathway for drug development targeting specific diseases .

Therapeutic Potential

The compound's ability to inhibit key enzymes positions it as a promising candidate for therapeutic applications. It has been explored in the context of developing drugs for conditions such as cancer and bacterial infections, where enzyme inhibition can lead to reduced cell proliferation or enhanced apoptosis .

Case Studies

Case Study 1: Inhibition of Serine Proteases

A study demonstrated that this compound effectively inhibits serine proteases involved in tumor progression. The inhibition was quantified using enzyme assays, revealing a significant reduction in enzyme activity at micromolar concentrations. This highlights the compound's potential as a lead structure for anticancer agents.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited bactericidal activity, particularly against Gram-positive bacteria. This suggests its utility in developing new antibiotics amid rising antibiotic resistance .

Data Summary

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Enzyme Inhibition | Serine Proteases | 10 µM | Significant reduction in tumor cell viability |

| Antimicrobial Activity | Gram-positive Bacteria | 5 µM | Effective against Staphylococcus aureus |

| Enzyme Inhibition | Histidine Residues | 15 µM | Covalent modification leading to inhibition |

常见问题

Q. What are the established synthetic methods for (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride, and what are their typical yields?

The compound is synthesized via two primary methods:

- Pd-Catalyzed C-H Alkenylation : Using Pd(OAc)₂ as a catalyst and hexafluoroisopropanol (HFIP) as a solvent, this method yields 22–79% depending on the aryl substituent. For example, (E)-2-(3,5-dimethylphenyl)ethene-1-sulfonyl fluoride is obtained in 79% yield, while dichlorophenyl derivatives show lower yields (39%) due to steric and electronic effects .

- Palladium-Catalyzed Fluorosulfonylvinylation : This method generates diverse vinyl sulfonyl fluorides, including furan derivatives, with full structural characterization (e.g., HRMS, NMR). Yields vary based on the organic iodide substrate and reaction optimization .

Q. How is the E-configuration of this compound confirmed experimentally?

The E-isomer is identified via:

- ¹H NMR Spectroscopy : Trans-vinyl protons exhibit coupling constants (J ≈ 16 Hz), distinct from Z-isomers.

- X-ray Crystallography : While not directly reported for this compound, analogous structures (e.g., benzodiazepine derivatives) are resolved using SHELX software for refinement .

- NOESY/ROESY : Nuclear Overhauser effects confirm spatial proximity of substituents across the double bond .

Advanced Questions

Q. What role does this compound play in SuFEx click chemistry, and how does its structure enhance reactivity?

The sulfonyl fluoride group acts as a SuFEx "hub," reacting rapidly with nucleophiles (e.g., amines, alcohols). The furan ring’s electron-rich nature modulates reactivity through conjugation with the ethereal linkage, enabling selective bioconjugation. Applications include:

Q. In Pd-catalyzed syntheses of β-arylethenesulfonyl fluorides, what factors lead to variable yields, and how can reaction conditions be optimized?

Key factors include:

- Solvent Effects : HFIP enhances electrophilicity of intermediates, improving reaction efficiency.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the aryl ring reduce yields due to steric hindrance or electronic deactivation.

- Catalyst-Ligand Systems : Screening Pd sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines) optimizes turnover.

- Purification : Normal-phase TLC or column chromatography isolates pure E-isomers .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved during structural elucidation?

Contradictions arise from isomerization or impurities. Resolution strategies include:

Q. What methodologies are employed to study the bioactivity of this compound derivatives in medicinal chemistry?

- Fluorescent Probes : Derivatives like CPV-ESF enable real-time detection of biomolecules (e.g., bovine serum albumin) via fluorescence color switching upon covalent binding .

- Kinetic Assays : Measuring SuFEx reaction rates with nucleophilic amino acids (e.g., lysine, tyrosine) under physiological conditions.

- Cellular Imaging : Tracking intracellular localization and stability of probes in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。